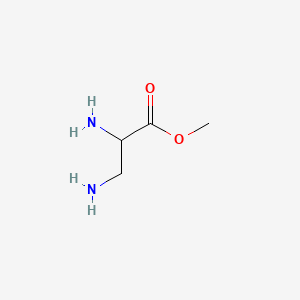

Methyl 2,3-diaminopropanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

methyl 2,3-diaminopropanoate |

InChI |

InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3 |

InChI Key |

WLXXVJOVQCQAMX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2,3 Diaminopropanoate and Its Derivatives

Stereoselective Synthesis Strategies

The precise control of stereochemistry is a critical challenge in the synthesis of 2,3-diaminopropanoate derivatives. researchgate.net Various strategies have been developed to address this, including chiral pool approaches and ring-opening reactions of chiral precursors.

Ring-Opening Reactions of Chiral Aziridine-2-carboxylates

An alternative and efficient stereoselective strategy for synthesizing 2,3-diaminopropionates involves the regioselective ring-opening of chiral aziridine-2-carboxylates. bioorg.org Aziridines are strained three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. clockss.org

This method provides a direct approach to establishing the 2,3-diamino framework. A key reaction is the direct ring-opening of an N-benzylaziridine-2-carboxylate with an azide (B81097) nucleophile. bioorg.org This reaction, which can be catalyzed by a Lewis acid such as AlCl₃·6H₂O in an acidic aqueous medium, proceeds with high regioselectivity to yield a 3-amino-2-azidopropionate derivative. bioorg.org The azide group can then be reduced to the corresponding amine, thus forming the desired 2,3-diaminopropionate structure. This approach has been shown to be effective for various 2-acylaziridines, affording the vicinal azido (B1232118) amino products in good yields. bioorg.org

The use of enantiomerically pure aziridine-2-carboxylates, which can be prepared on a large scale, ensures the stereochemical integrity of the final product. bioorg.orgjove.com This method offers a simple and efficient alternative to other synthetic routes that may require more extensive protection and deprotection steps. bioorg.org

| Aziridine Precursor | Nucleophile | Catalyst | Product | Yield | Reference |

| Chiral [10(R)-o-methylbenzyl]aziridine-2(R)-carboxylate ( )-menthol ester | Sodium Azide | AlCl₃·6H₂O | 2-azido-3-[10(R)-o-methylbenzylamino]-propionate | 95% | bioorg.org |

| 2-Acylaziridines (various R groups) | Azide | AlCl₃ | Vicinal azido amino products | 64-82% | bioorg.org |

Diastereoselective Control in Carbon-Nitrogen Bond Formation

Achieving precise control over the stereochemistry at both the C2 (α) and C3 (β) positions is a critical challenge in the synthesis of 2,3-diaminopropanoate derivatives. The relative stereochemistry of the two amino groups profoundly influences the conformation and biological activity of the final molecule. Several methodologies have been developed to control diastereoselectivity during the formation of the crucial carbon-nitrogen bonds.

One effective strategy involves the reductive amination of a chiral α-amino aldehyde . For instance, an aldehyde derived from a commercially available protected serine, such as Nα-Fmoc-O-tert-butyl-D-serine, can be reacted with various primary amines or sulfonamides. nih.govmdpi.com The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), facilitates the reaction while preventing the undesired removal of base-labile protecting groups like Fmoc. nih.govmdpi.com The chirality of the starting amino acid directs the stereochemical outcome of the newly formed stereocenter at C3, preserving the integrity of the original α-carbon. nih.gov

Another powerful approach is the diastereoselective addition of organometallic reagents to chiral N-sulfinylimines . The addition of Grignard reagents (RMgX) to α-amino imines derived from chiral precursors provides a pathway to C3-substituted analogs. acs.orgacs.org The diastereoselectivity of this addition can be significantly enhanced by the use of Lewis acids. For example, the addition of vinylmagnesium chloride to a specific N-sulfinylimine intermediate resulted in a nearly 1:1 mixture of diastereomers; however, the addition of two equivalents of boron trifluoride etherate (BF₃·Et₂O) prior to the Grignard reagent improved the diastereomeric ratio to approximately 3:1. acs.org This demonstrates that pre-complexing the sulfinimine with a Lewis acid can effectively bias the facial selectivity of the nucleophilic attack. acs.org

The aza-Henry (nitro-Mannich) reaction also serves as a valuable tool for establishing the vicinal diamine motif with stereocontrol. The organocatalyzed, enantioselective aza-Henry reaction between nitroalkanes and imines can produce precursors to 2,3-diamino acids with high stereoselectivity. researchgate.netrsc.org Subsequent reduction of the nitro group to an amine completes the synthesis of the diamine backbone.

Protecting Group Chemistry in Methyl 2,3-Diaminopropanoate Synthesis

The presence of two reactive amino groups necessitates a sophisticated protecting group strategy to enable selective modification at each nitrogen atom and the carboxyl group.

Orthogonal Protecting Strategies for Amino Functions (e.g., Fmoc, Boc, Tosyl, Benzyl)

Orthogonal protecting groups, which can be removed under distinct chemical conditions, are essential for the stepwise synthesis and functionalization of 2,3-diaminopropanoate. organic-chemistry.org This allows for the selective deprotection and modification of one amino group while the other remains protected.

A common and effective orthogonal pairing is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. nih.gov For example, the α-amino group (Nα) can be protected with Fmoc, while the β-amino group (Nβ) is protected with Boc. The Fmoc group can be selectively cleaved using a mild base like piperidine (B6355638), leaving the Boc group intact for subsequent acid-mediated removal with reagents like trifluoroacetic acid (TFA). nih.govresearchgate.net

Another well-established orthogonal set combines the Fmoc group with the p-toluenesulfonyl (Tosyl or Ts) group. nih.govmdpi.com In this arrangement, the Fmoc group protects Nα and the Tosyl group protects Nβ. The Tosyl group is stable to the basic conditions used for Fmoc removal and requires strong reducing conditions (e.g., sodium in liquid ammonia) or strong acid for its cleavage, providing a robust orthogonal handle.

The Benzyl (B1604629) (Bn) group, or its substituted derivatives like p-methoxybenzyl (PMB), also serves as a useful protecting group for the Nβ position. nih.govresearchgate.net Benzyl groups are typically removed by catalytic hydrogenation. The PMB group offers an additional mode of cleavage through oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), conditions to which Fmoc and Boc groups are stable. total-synthesis.com This adds another layer of orthogonality to the synthetic strategy.

The table below summarizes common orthogonal protecting group pairs used in the synthesis of this compound derivatives.

| Nα-Protecting Group | Nβ-Protecting Group | Key Orthogonal Feature | Reference |

|---|---|---|---|

| Fmoc (Base-Labile) | Boc (Acid-Labile) | Fmoc removed with piperidine; Boc removed with TFA. | nih.gov |

| Fmoc (Base-Labile) | Tosyl (Reductively/Strong Acid Labile) | Fmoc removed with piperidine; Tosyl stable to base. | nih.govmdpi.com |

| Boc (Acid-Labile) | Cbz (Benzyloxycarbonyl) (Hydrogenolysis) | Boc removed with acid; Cbz removed with H₂/Pd. | acs.org |

| Fmoc (Base-Labile) | Benzyl (Bn) (Hydrogenolysis/Oxidative) | Fmoc removed with piperidine; Bn removed by hydrogenation. | nih.govresearchgate.net |

Deprotection Methodologies in Multi-Step Syntheses

The selective removal of protecting groups is a cornerstone of multi-step syntheses, enabling the sequential elaboration of the molecular scaffold. The conditions for deprotection must be chosen carefully to avoid affecting other protecting groups or sensitive functionalities within the molecule. thieme-connect.de

The Fmoc group is reliably removed by β-elimination, typically induced by treatment with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). sigmaaldrich.com This reaction is fast and clean, releasing the free amine and a dibenzofulvene-piperidine adduct. thieme-connect.de

Boc group deprotection is achieved under acidic conditions. A common reagent is trifluoroacetic acid (TFA), often used neat or as a solution in dichloromethane (B109758) (DCM). researchgate.netsigmaaldrich.com The mechanism involves the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions. researchgate.net Aqueous phosphoric acid has also been reported as a milder, environmentally benign alternative for Boc removal. researchgate.net

Cleavage of the Tosyl group is more demanding and is often accomplished using dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acids like HBr in acetic acid at elevated temperatures.

Benzyl (Bn) and Benzyloxycarbonyl (Cbz) groups are most commonly cleaved by catalytic hydrogenation. acs.org This involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). This method is mild and highly effective but can be incompatible with molecules containing other reducible functional groups like alkenes or alkynes. Oxidative cleavage, particularly for electron-rich benzyl ethers like PMB, provides an orthogonal deprotection route using reagents such as DDQ. total-synthesis.com

The table below outlines typical deprotection conditions for commonly used amino protecting groups.

| Protecting Group | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Fmoc | Piperidine/DMF | 20% Piperidine in DMF, room temperature | sigmaaldrich.com |

| Boc | Trifluoroacetic Acid (TFA) | Neat TFA or TFA/DCM, room temperature | researchgate.net |

| Cbz/Benzyl | H₂/Palladium on Carbon | H₂ (1 atm), Pd/C, MeOH or EtOH, room temperature | acs.org |

| Tosyl | Sodium/Liquid Ammonia | Na, liq. NH₃, -78 °C | nih.gov |

| p-Methoxybenzyl (PMB) | DDQ | DDQ, DCM/H₂O, room temperature | total-synthesis.com |

Functionalization and Derivatization Approaches

The orthogonally protected 2,3-diaminopropanoate scaffold is a versatile platform for introducing a wide range of chemical functionalities, particularly at the C3 position.

C3-Substitution Strategies for Diversification

Diversification at the C3 position allows for the synthesis of a library of analogs with varied steric and electronic properties, which is crucial for structure-activity relationship studies. researchgate.netresearchgate.net

A divergent synthetic route can begin from a common intermediate, such as a cyclic sulfamidate derived from a protected 2,3-diaminopropanol. researchgate.net This activated intermediate is susceptible to nucleophilic ring-opening by a variety of nucleophiles, including halides and cyanide, which introduces functionality at the C3 position. researchgate.net

Another strategy involves the direct alkylation or functionalization of the Nβ-amino group. For instance, reductive amination of a suitable aldehyde precursor with different primary amines can install various alkyl groups at the Nβ position, which can then be followed by oxidation and esterification to yield the final C3-N-alkylated this compound. mdpi.com

Furthermore, as mentioned previously, the addition of different organometallic reagents (e.g., Grignard or organolithium reagents) to a chiral α-amino imine precursor is a direct and efficient method for introducing carbon-based substituents at the C3 position with stereocontrol. acs.org This approach has been used to synthesize C3-methyl and C3-vinyl analogs. acs.orgtotal-synthesis.com

Preparation of Alkenyl and Alkynyl Analogs

The introduction of unsaturation in the form of alkenyl (double bond) or alkynyl (triple bond) groups provides valuable handles for further chemical modification (e.g., via click chemistry, metathesis, or hydrogenation) and can impart unique conformational constraints.

Alkenyl analogs , such as (3R)-vinylDap, can be synthesized via the diastereoselective addition of a vinyl Grignard reagent (vinylMgCl) to a chiral N-tert-butanesulfinylimine precursor. acs.orgtotal-synthesis.com The stereoselectivity of this addition can be modulated by Lewis acids. acs.org A subsequent global deprotection yields the final vinyl-substituted amino acid. total-synthesis.com

Alkynyl analogs can be accessed through the addition of an alkynyllithium reagent to an amino acid-derived Weinreb amide. nih.gov This reaction forms an ynone intermediate, which contains the desired alkyne functionality. This ynone can then be further manipulated; for example, it can undergo cyclization to form heterocyclic structures or be reduced and deprotected to yield the final alkynyl-substituted 2,3-diaminopropanoate derivative. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also powerful methods for introducing alkynyl groups onto an appropriately functionalized (e.g., iodinated) aromatic or heterocyclic precursor that is then attached to the diaminopropanoate backbone. researchgate.net

N-Alkylation and N-Methylation Techniques

The alkylation and methylation of the amino functions in 2,3-diaminopropanoate (Dap) derivatives are critical modifications for creating analogs with unique biological properties. mdpi.com These techniques often require careful selection of reagents and reaction conditions to achieve regioselectivity between the α- and β-amino groups.

One prominent strategy involves the reductive amination of an aldehyde precursor derived from a protected serine. For instance, an Nα-Fmoc-protected α-amino aldehyde can be reacted with primary amines, such as n-propylamine, in the presence of a reducing agent to achieve direct alkylation at the 3-NH2 position. mdpi.com This approach serves as a direct route to Nβ-alkylated 2,3-diaminopropanol scaffolds, which can subsequently be oxidized to the desired this compound derivative. mdpi.comresearchgate.net

Site-specific N-methylation, particularly at the β-nitrogen, is a structural feature found in numerous bioactive compounds. mdpi.comresearchgate.net A highly efficient method for the methylation of a protected 2,3-diaminopropanol intermediate involves the use of powerful methylating agents. mdpi.com For example, a precursor with a free 3-amino group and a protected 2-amino group can be treated with trimethyloxonium (B1219515) tetrafluoroborate (B81430) in the presence of a base like N,N-diisopropylethylamine (DIEA) to furnish the Nβ-methylated product in quantitative yield. mdpi.com An alternative method utilizes diazomethane (B1218177) in dichloromethane, which also achieves quantitative methylation at room temperature. mdpi.com

Another approach to N-alkylation involves the diastereoselective alkylation of chiral building blocks derived from isoserine. acs.org In this method, a bicyclic N,O-acetal derivative of N-Boc-isoserine methyl ester is treated with a strong base such as lithium hexamethyldisilazide (LHMDS) and an alkylating agent like methyl iodide. acs.org This process can yield α-methylated derivatives with good yield and diastereoselectivity. Subsequent ring-opening and functional group manipulations can lead to N-protected methyl α-alkyl-2,3-diaminopropanoates. acs.org

Table 1: N-Alkylation and N-Methylation Reactions for Dap Precursors

| Precursor | Reagent(s) | Base/Additive | Product | Yield | Ref |

|---|---|---|---|---|---|

| Nα-Fmoc-α-amino aldehyde | n-propylamine, Ti(OⁱPr)₄, NaBH₃CN | - | Nβ-propyl-2,3-diaminopropanol derivative | 89% | mdpi.com |

| Nα-Fmoc, Nβ-tosyl-2,3-diaminopropanol | Trimethyloxonium tetrafluoroborate | DIEA | Nα-Fmoc, Nβ-methyl, Nβ-tosyl-2,3-diaminopropanol | Quantitative | mdpi.com |

| Nα-Fmoc, Nβ-tosyl-2,3-diaminopropanol | Diazomethane (CH₂N₂) | - | Nα-Fmoc, Nβ-methyl, Nβ-tosyl-2,3-diaminopropanol | Quantitative | mdpi.com |

Introduction of Phthalimide (B116566) and Triphenylchloromethane Groups

Protecting groups are indispensable in the synthesis of complex molecules from simple precursors like this compound. The phthalimide and triphenylmethyl (trityl) groups are classical amine protecting groups that offer distinct advantages in terms of stability and methods of introduction.

The phthalimide group is a robust protecting group often used to mask primary amines, effectively blocking both N-H protons and preventing side reactions. researchgate.netorganic-chemistry.org One of the most common methods for its introduction is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide. organic-chemistry.org A modified approach can be applied to diamino acid synthesis. For instance, a cyclic sulfamidate derived from a serine ester can be opened by nucleophilic attack with sodium phthalimide. researchgate.net This reaction directly installs the phthalimide group at the β-position, leading to an orthogonally protected 2,3-diaminopropanoate derivative. researchgate.net

Another powerful method for introducing the phthalimide group is the Mitsunobu reaction. google.comchemicalbook.com This reaction allows for the direct conversion of a hydroxyl group to a phthalimide-protected amine. In a typical procedure, a suitable alcohol precursor is reacted with phthalimide, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), at low temperatures. google.com This method is highly effective for creating the C-N bond under mild conditions.

The triphenylchloromethane (trityl, Tr) group is a bulky protecting group prized for its acid lability and its ability to selectively protect primary over secondary amines due to steric hindrance. total-synthesis.com The trityl group is typically introduced by reacting the amine with triphenylmethyl chloride (trityl chloride, TrCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. total-synthesis.comchemicalbook.com The base serves to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com For the protection of an amino group in this compound, the substrate would be dissolved in a suitable solvent with a base, and trityl chloride would be added to effect the protection, typically at the less sterically hindered primary β-amino group if the α-amino group is already protected. total-synthesis.comchemicalbook.com The bulky nature of the trityl group makes it particularly useful in carbohydrate and nucleoside chemistry, and its principles are broadly applicable in amino acid synthesis. total-synthesis.com

Table 2: Introduction of Phthalimide and Triphenylchloromethane Groups

| Reaction Type | Reagents | Key Features | Ref |

|---|---|---|---|

| Mitsunobu Reaction | Phthalimide, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Converts a hydroxyl group to a phthalimide-protected amine under mild conditions. | google.comchemicalbook.com |

| Nucleophilic Ring Opening | Sodium phthalimide on a cyclic sulfamidate intermediate | Regioselectively introduces the phthalimide group at the β-position of the amino acid backbone. | researchgate.net |

Reactivity and Mechanistic Investigations of Methyl 2,3 Diaminopropanoate

Hydrolysis Kinetics and Mechanisms

The ester group in methyl 2,3-diaminopropanoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,3-diaminopropionic acid derivatives. The kinetics and mechanisms of this process, especially under basic conditions and in the presence of metal ions, have been the subject of detailed investigation.

Base-Catalyzed Ester Hydrolysis

The base-catalyzed hydrolysis of this compound (E) has been studied in aqueous solutions. The reaction proceeds via a nucleophilic attack of hydroxide (B78521) ions on the ester carbonyl group. Kinetic studies have determined the specific rate constants for the hydrolysis of both the unprotonated ester (E) and its monoprotonated form (EH+), where the α-amino group is protonated. rsc.org

The rate of hydrolysis is dependent on temperature, with the rate constant increasing as the temperature rises. The activation parameters for this reaction, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined, providing insight into the transition state of the reaction. rsc.org For instance, at an ionic strength of 0.1M, the activation enthalpy (ΔH‡) for the base hydrolysis is 68.4 kJ/mol, and the activation entropy (ΔS‡) is -48 J/mol·K.

Table 1: Rate Constants for Base-Catalyzed Hydrolysis of this compound

| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| 25 | 0.047 ± 0.003 |

| 37 | 0.12 ± 0.01 |

| 50 | 0.31 ± 0.02 |

Data from kinetic studies of base hydrolysis in aqueous NaOH (0.1M ionic strength).

Influence of Metal Ion Complexation on Hydrolysis Rates

The presence of divalent metal ions, such as copper(II) and mercury(II), significantly accelerates the base hydrolysis of this compound. rsc.org The metal complexes of the ester undergo hydrolysis much more rapidly than the free ligand. rsc.org This rate enhancement is attributed to the metal ion acting as a Lewis acid, polarizing the ester carbonyl group and making it more susceptible to nucleophilic attack by a hydroxide ion. frontiersin.org

The hydrolysis of the bis-complexes of copper(II) and mercury(II) with this compound proceeds in a stepwise manner. rsc.org Specific rate constants have been determined for the base hydrolysis of various complex species, including the mono-complex CuE²⁺, and the hydroxy-complexes CuEOH⁺ and HgEOH⁺. rsc.org The coordination of the ester to the metal ion is a key factor controlling the catalytic effect. researchgate.net

Coordination Chemistry with Transition Metal Ions

The two amino groups and the carbonyl oxygen of the ester group in this compound make it an effective ligand for transition metal ions. libretexts.orglumenlearning.com The study of its coordination chemistry provides insights into the structure and stability of the resulting metal complexes. nih.gov

Complex Formation and Stoichiometries

This compound forms complexes with various transition metal ions. The stoichiometry of these complexes depends on the metal ion and the reaction conditions. For example, with palladium(II), it can form a cis-dichloro(d,l-2,3-diaminopropionate ethyl ester)palladium(II) complex, denoted as cis-[Pd(Etdap)Cl₂]. acs.orgacs.org

The formation of these complexes often involves the chelation of the metal ion by the two amino groups of the ligand, forming a stable ring structure. In some cases, the carbonyl oxygen of the ester group can also participate in coordination. The stability of these complexes can be compared to the corresponding binary complexes to understand the effect of the ligand structure on complex stability. researchgate.net

Characterization of Metal Complexes and Solution Equilibria

The metal complexes of this compound have been characterized using various spectroscopic and analytical techniques, including IR spectroscopy, elemental analysis, and thermal analysis (TG-DTA). acs.orgacs.org These methods provide information about the structure and bonding within the complexes.

Potentiometric methods have been employed to investigate the solution equilibria of these complexes. acs.org By titrating solutions of the metal complexes with a base, the formation constants (log βpqr) of various hydrolytic species can be determined. acs.org This includes species such as cis-aquahydroxo and di(μ-hydroxo) complexes. acs.org These studies provide a detailed picture of the species present in solution at different pH values. The SUPERQUAD program has been used to fit the experimental data and obtain the stability constants. acs.org

Role as a Ligand in Catalytic Systems

Complexes of this compound with transition metals have shown potential as catalysts in various chemical transformations. For instance, palladium(II) complexes with amino acid esters have been investigated for their catalytic activity in the base hydrolysis of other esters. researchgate.net The catalytic effect is dependent on the mode of coordination of the ester to the metal complex. researchgate.net

Furthermore, half-sandwich ruthenium(II), rhodium(III), and iridium(III) complexes derived from methyl 2,3-diamino-4,6-O-benzylidene-2,3-dideoxy-α-D-hexopyranosides have been used as catalyst precursors for the asymmetric transfer hydrogenation of acetophenone. mdpi.com These studies highlight the potential of tuning the ligand structure to influence the efficiency and enantioselectivity of catalytic reactions. mdpi.com The Rh-DuPhos-catalyzed asymmetric hydrogenation of related α,β-diamidoacrylates also provides an efficient route to chiral α,β-diaminopropanoic acid derivatives, demonstrating the utility of such ligands in asymmetric synthesis. acs.org

Applications in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is to create specific stereoisomers of a target molecule. wikipedia.org Methyl 2,3-diaminopropanoate, available in enantiomerically pure forms, serves as an excellent "chiral pool" starting material. tcichemicals.com This approach leverages the inherent chirality of the molecule to guide the stereochemical outcome of subsequent reactions, thereby transferring its asymmetry to a new, more complex product. wikipedia.org

The vicinal diamine motif is a key feature that chemists exploit. By temporarily incorporating this unit into a larger molecule as a chiral auxiliary, it can effectively block one face of a reactive intermediate, forcing an incoming reagent to attack from the less sterically hindered direction. williams.edu This diastereoselective control is fundamental to modern asymmetric synthesis. After the desired stereocenter has been established, the auxiliary can be cleaved and potentially recycled.

Table 1: Key Asymmetric Transformations Using this compound as a Chiral Precursor

| Transformation Type | Reagent/Reaction | Outcome | Stereochemical Principle |

| Diastereoselective Alkylation | Deprotonation followed by alkyl halide addition | Formation of a new C-C bond with high diastereoselectivity | The existing chiral center directs the approach of the electrophile. williams.edu |

| Asymmetric Aldol Reactions | Formation of a chiral enolate followed by reaction with an aldehyde | Creation of two new stereocenters in a controlled manner | The chiral auxiliary forms a rigid, chelated intermediate that dictates the facial selectivity of the reaction. tcichemicals.com |

| Synthesis of Chiral Ligands | Coordination with transition metals | Formation of chiral catalysts for various asymmetric reactions | The diamine structure serves as a bidentate ligand, creating a chiral environment around the metal center. |

Incorporation into Peptide Scaffolds

The structural similarity of this compound to natural amino acids allows for its seamless integration into peptide chains, opening avenues for creating novel biomolecules with enhanced properties.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically assembling peptides on a solid resin support. bachem.comspringernature.com The process involves a repeated cycle of deprotection and coupling steps to add amino acids sequentially to the growing peptide chain. wpmucdn.comnih.gov this compound, as a derivative of 2,3-diaminopropionic acid (Dap), can be readily incorporated into this workflow. nih.gov

A critical consideration for using Dap in SPPS is the presence of two amino groups: the α-amino group involved in forming the peptide backbone and the β-amino group on the side chain. To prevent unwanted side reactions and ensure the correct sequence, an orthogonal protection strategy is essential. researchgate.netresearchgate.net This means that the protecting groups for the α-amino and β-amino functions must be removable under different chemical conditions. ub.edu Typically, the α-amino group is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain amino group is protected with an acid-labile group like tert-Butoxycarbonyl (Boc). mdpi.com This strategy allows for the selective removal of the Fmoc group at each cycle of the synthesis without affecting the Boc group on the side chain. wpmucdn.com

Table 2: Orthogonal Protection Scheme for Dap in Fmoc-based SPPS

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Purpose |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine (B6355638) in DMF) chempep.com | Temporary protection, removed at each synthesis cycle. bachem.com |

| β-Amino Group (Side Chain) | tert-Butoxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid, TFA) nih.gov | Permanent protection, removed during final cleavage from the resin. wpmucdn.com |

| Carboxyl Group | Resin Linker (e.g., Wang, Rink) | - | Acidic (e.g., TFA) | Anchors the peptide to the solid support. bachem.com |

Natural peptides often suffer from poor metabolic stability and high conformational flexibility, which can limit their therapeutic potential. semanticscholar.org To overcome these issues, chemists design peptidomimetics—molecules that mimic the structure and function of peptides but with improved drug-like properties. chemdiv.com One powerful strategy is to introduce conformational constraints, which lock the peptide into its biologically active shape, thereby increasing its affinity for its target and its resistance to enzymatic degradation. semanticscholar.orgnih.gov

The incorporation of 2,3-diaminopropionic acid is an effective method for inducing specific secondary structures, particularly β-turns. nih.govnih.gov A β-turn is a structural motif where the peptide chain reverses its direction, a feature crucial for protein folding and molecular recognition. nih.govnih.gov When a Dap residue is placed in a peptide sequence, its unique geometry can facilitate the formation of a hydrogen bond that defines the turn, effectively creating a β-turn mimetic. nih.gov This ability to pre-organize a peptide backbone into a desired conformation makes this compound a valuable tool in the rational design of bioactive peptides and peptidomimetics. nih.govnih.gov

Heterocyclic Compound Synthesis

The vicinal diamine functionality of this compound serves as a versatile synthon for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals.

The reaction of a 1,2-diamine with a one-carbon electrophile is a classic and efficient method for synthesizing five-membered nitrogen heterocycles. This compound can undergo condensation reactions with a variety of carbonyl-containing compounds or their equivalents to produce substituted imidazolines and imidazoles. For example, reaction with an aldehyde followed by oxidation yields an imidazole, while reaction with a nitrile or ester can directly afford an imidazoline. The specific product depends on the reaction conditions and the nature of the electrophilic partner.

Table 3: Synthesis of Imidazolines and Imidazoles from this compound

| Reactant | Heterocyclic Product | Key Transformation |

| Aldehyde (R-CHO) | Substituted Imidazoline | Condensation to form a Schiff base, followed by intramolecular cyclization. |

| Nitrile (R-CN) | 2-Substituted Imidazoline | Pinner reaction followed by cyclization. |

| Ester (R-COOR') | 2-Substituted Imidazolin-one | Amidation followed by intramolecular condensation. |

| Carboxylic Acid (R-COOH) | 2-Substituted Imidazoline | Amide formation with a coupling agent, followed by cyclization. |

Beyond simple heterocycles, this compound can be used as a key precursor in multi-step sequences to build more complex, fused ring systems like pyrazinoisoquinolines and isoquinolones. mdpi.comrsc.orgnih.gov These scaffolds are prevalent in natural alkaloids and medicinally important compounds. nih.gov

A common strategy involves a two-stage process. First, the 1,2-diamine moiety of the molecule is used to construct a pyrazine (B50134) ring through condensation with a 1,2-dicarbonyl compound. The resulting substituted pyrazine, which still contains the ester functional group from the original molecule, can then undergo a second series of reactions. For example, this ester can be transformed into a suitable functional group that can participate in an intramolecular cyclization, such as a Bischler-Napieralski or Pictet-Spengler reaction, with an appropriately substituted aromatic ring to form the fused isoquinoline (B145761) or isoquinolone core. nih.gov This modular approach allows for the systematic construction of complex polycyclic frameworks.

Precursor for Complex Organic Molecules

This compound, a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (DAP), serves as a versatile and crucial building block in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing two amine groups and a methyl ester at stereochemically defined positions, allows for regioselective and stereoselective modifications, making it an invaluable chiron for synthetic chemists. This compound provides a foundational framework for constructing intricate molecular architectures, particularly those with applications in medicinal chemistry and natural product synthesis.

The strategic placement of two nucleophilic amine groups and an electrophilic ester group within a compact, chiral structure makes this compound an ideal starting point for creating diverse molecular scaffolds. These scaffolds are core structures upon which further chemical complexity can be built to develop novel compounds. Synthetic strategies often involve the use of orthogonal protecting groups on the α- and β-amino functions, enabling chemists to selectively unmask and react each site independently. This controlled reactivity is fundamental to its utility in building complex structures.

The compound's backbone can be readily incorporated into various cyclic and acyclic systems. For instance, the diamino functionality is perfectly suited for the synthesis of heterocyclic compounds, such as piperazines, diazepines, and other nitrogen-containing rings, which are prevalent motifs in pharmacologically active molecules. The ability to perform modifications like alkylation, acylation, and sulfonylation on the amino groups, combined with transformations of the methyl ester, provides access to a vast chemical space from a single, readily available precursor. nih.gov Synthetic routes starting from optically pure serine can be employed to produce orthogonally protected methyl esters of L-2,3-diaminopropanoic acid, which are then used in applications such as branching, alkylation, cyclization, and solid-phase peptide synthesis. nih.gov

Table 1: Examples of Molecular Scaffolds Derived from Diaminopropanoate Derivatives

| Scaffold Type | Synthetic Transformation | Key Feature of Precursor Utilized | Potential Application Area |

| N-Heterocycles | Intramolecular cyclization | Vicinal diamine functionality | Drug discovery, Ligand synthesis |

| Branched Peptides | Solid-phase peptide synthesis | Orthogonally protected amines | Peptidomimetics, Biomaterials |

| Chiral Ligands | Coordination with metal ions | Stereodefined diamine structure | Asymmetric catalysis |

| Fused Ring Systems | Multi-step cyclization strategies | Bifunctional scaffold | Natural product synthesis |

This table illustrates the versatility of the diaminopropanoate core in generating diverse and complex molecular frameworks.

This compound and its parent acid, L-2,3-diaminopropionate (L-DAP), are of significant importance as precursors in the biosynthesis and synthetic production of antibiotics, most notably the monobactams. researchgate.netnih.gov Monobactams are a class of β-lactam antibiotics characterized by a monocyclic azetidinone core, which are uniquely stable against certain bacterial enzymes called metallo-β-lactamases (MBLs) that degrade many common antibiotics. nih.govrsc.org

In the biosynthesis of the natural monobactam sulfazecin (B1681187), the L-DAP unit forms the structural backbone of the critical azetidinone "warhead". nih.govresearchgate.net The biosynthetic machinery, specifically a non-ribosomal peptide synthetase (NRPS), incorporates L-DAP to construct the β-lactam ring. nih.govresearchgate.net

Synthetic chemists have leveraged this understanding to create novel monobactam analogues. By synthesizing functionalized derivatives of 2,3-diaminopropionates, researchers can feed these unnatural precursors to engineered bacterial strains. nih.govrsc.org For example, a mutant strain of Pseudomonas acidophila deficient in its natural L-DAP supply can incorporate synthetic, C3-substituted 2,3-diaminopropionates into the biosynthetic pathway. nih.govresearchgate.net This "chemical complementation" approach has successfully yielded new, bioactive monobactams, including a fluorinated version, demonstrating the potential to generate novel antibiotics with potentially improved properties. nih.gov

Table 2: Key Steps in Monobactam Synthesis Involving the Diaminopropanoate Moiety

| Step | Description | Role of Diaminopropanoate | Reference Compound |

| Incorporation | The L-2,3-diaminopropionate (DAP) unit is incorporated by a non-ribosomal peptide synthetase (NRPS). | Serves as the foundational building block for the β-lactam ring. | Sulfazecin |

| N-Sulfonation | The nitrogen atom of the β-amino group is sulfonated by a sulfotransferase enzyme. | The β-amino group is the site of the essential sulfonation for bioactivity. | Sulfazecin |

| Cyclization | An unusual thioesterase domain catalyzes the cyclization to form the four-membered azetidinone ring. | The specific stereochemistry of the diamine precursor dictates the stereochemistry of the final β-lactam core. | Sulfazecin |

| Chemical Complementation | Synthetic, functionalized diaminopropionate analogues are supplied to engineered microbes. | Allows for the creation of novel monobactam structures not found in nature. | Fluorinated Monobactam |

This table outlines the critical role of the 2,3-diaminopropanoate core in the enzymatic and chemo-enzymatic synthesis of monobactam antibiotics.

The ability to synthetically modify the this compound precursor offers a powerful platform for the engineered biosynthesis of next-generation antibiotics designed to combat resistant bacterial infections. rsc.org

Biosynthetic Pathways and Biological Transformations Involving 2,3 Diaminopropanoic Acid Derivatives

Enzymatic Biosynthesis of 2,3-Diaminopropanoic Acid

The formation of L-Dap from primary metabolites is a key step that supplies the necessary precursor for various downstream biosynthetic pathways. This process involves a coordinated series of enzymatic reactions that transform common metabolic intermediates into this specialized amino acid.

In microbial systems, a well-characterized pathway for L-Dap biosynthesis involves the modification of a standard amino acid precursor. In the bacterium Staphylococcus aureus, L-Dap is synthesized from O-phospho-L-serine and L-glutamate. researchgate.netnih.gov While L-Dap is found in some plants, such as in the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) from Lathyrus sativus (grass pea), the biosynthetic pathways in plants are not as extensively characterized as those in bacteria. researchgate.net However, studies have suggested that L-serine is a likely precursor in plants as well. electronicsandbooks.comrsc.org

Bioinformatic analyses of cyanobacterial genomes have revealed the presence of genes homologous to those involved in L-Dap biosynthesis in other bacteria, suggesting that similar pathways may be active in these organisms. researchgate.net Specifically, genes resembling sbnA and sbnB, which are responsible for L-Dap formation as part of staphyloferrin B biosynthesis in Staphylococcus aureus, have been identified in certain cyanobacterial species. researchgate.net

Several key enzymes are involved in the biosynthesis and subsequent metabolism of L-Dap. The roles of these enzymes are critical for both the production of L-Dap and the management of potentially toxic intermediates.

In Staphylococcus aureus, the biosynthesis of L-Dap is dependent on the activities of two enzymes encoded by the staphyloferrin B biosynthetic gene cluster: SbnA and SbnB. researchgate.netnih.gov SbnA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to produce an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). researchgate.netnih.gov Subsequently, SbnB, an NAD+-dependent enzyme, facilitates the oxidative hydrolysis of ACEGA to yield L-Dap and α-ketoglutarate. researchgate.netnih.gov The combined action of SbnA and SbnB effectively functions as an L-Dap synthase. nih.gov

Diaminopropionate ammonia-lyase (DAPAL) is a PLP-dependent enzyme that catalyzes the degradation of L-Dap to pyruvate (B1213749) and ammonia. nih.govnih.gov This enzyme is involved in the catabolism of L-Dap, providing a mechanism for the cell to control its intracellular concentration. nih.gov The degradation of L-Dap by DAPAL proceeds through an α,β-elimination reaction, which generates the reactive intermediate 2-aminoacrylate (2AA). nih.gov

The accumulation of 2AA can lead to cellular stress by reacting with and inactivating other cellular components. nih.govokepscor.org To mitigate this, organisms utilize the enzyme Reactive Intermediate Deaminase A (RidA). nih.govresearchgate.net RidA is a highly conserved enzyme that catalyzes the hydrolysis of enamines and imines. researchgate.netnih.gov In the context of L-Dap metabolism, RidA efficiently hydrolyzes the 2-iminopropionate tautomer of 2AA to pyruvate and ammonia, thus preventing the accumulation of the toxic 2AA intermediate. nih.govresearchgate.net

| Enzyme | Function | Organism Example | Substrates | Products |

| SbnA | Condensation | Staphylococcus aureus | O-phospho-L-serine, L-glutamate | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) |

| SbnB | Oxidative hydrolysis | Staphylococcus aureus | ACEGA, NAD+ | L-2,3-diaminopropanoic acid, α-ketoglutarate, NADH |

| DAPAL | Degradation | Salmonella enterica | L-2,3-diaminopropanoic acid | Pyruvate, Ammonia, 2-aminoacrylate (intermediate) |

| RidA | Detoxification | Salmonella enterica | 2-iminopropionate (from 2-aminoacrylate) | Pyruvate, Ammonia |

Integration into Natural Product Biosynthesis

L-Dap is a key component of numerous natural products, where it contributes to their structural diversity and biological activity. wikipedia.org Its incorporation into these molecules is a highly regulated process, often mediated by large, multi-enzyme complexes.

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptide-based natural products independent of the ribosome. wikipedia.orgmdpi.com These enzymatic assembly lines are responsible for the incorporation of both proteinogenic and non-proteinogenic amino acids, including L-Dap, into complex peptide structures. nih.govst-andrews.ac.uk

Each module of an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov The adenylation (A) domain of a module selects the specific amino acid substrate, activates it as an aminoacyl-adenylate, and transfers it to the peptidyl carrier protein (PCP) or thiolation (T) domain. nih.gov The condensation (C) domain then catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T domain and the growing peptide chain attached to the T domain of the preceding module. nih.gov

In the biosynthesis of the monobactam antibiotic sulfazecin (B1681187) in Pseudomonas acidophila, an NRPS enzyme, SulM, incorporates L-Dap into the final product. researchgate.net Similarly, L-Dap is a building block for the siderophore staphyloferrin B, and its assembly is carried out by NRPS-like enzymes. mdpi.com

The modular nature of NRPSs offers opportunities for the generation of novel natural product analogs through directed biosynthesis and chemobiosynthesis. rsc.org Directed biosynthesis involves feeding synthetic, non-native precursors to a microorganism that produces a natural product of interest. If the NRPS machinery is sufficiently flexible, it may incorporate the synthetic precursor in place of the natural substrate, leading to the production of a new analog.

A study on the biosynthesis of monobactams in a mutant strain of Pseudomonas acidophila deficient in L-Dap synthesis demonstrated the feasibility of this approach. rsc.org When this mutant was supplied with synthetic C3-substituted analogs of 2,3-diaminopropionate, the NRPS SulM incorporated these non-native precursors, resulting in the production of a fluorinated, bioactive monobactam. rsc.orgresearchgate.net In vitro assays confirmed the tolerance of the terminal adenylation domain of SulM for a range of these synthetic analogs. rsc.org

Chemobiosynthesis is a related strategy that combines chemical synthesis and biosynthesis to create novel compounds. This can involve the chemical synthesis of a modified precursor that is then incorporated by the biosynthetic machinery of an organism. These strategies hold significant potential for the site-specific functionalization of clinically important natural products and for the engineered biosynthesis of novel congeners with potentially improved properties. rsc.org

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. mdpi.com L-Dap is an essential component of the carboxylate-type siderophore staphyloferrin B, which is produced by Staphylococcus aureus. nih.govmdpi.com

Metabolic Interactions and Transformations in Biological Systems

The metabolic journey of Methyl 2,3-diaminopropanoate within biological systems is intrinsically linked to the fate of its parent compound, 2,3-diaminopropanoic acid (DAP). The initial and crucial step in its metabolic activation is the hydrolysis of the methyl ester group, a reaction likely catalyzed by intracellular esterase enzymes. This conversion yields methanol (B129727) and 2,3-diaminopropanoic acid, the latter of which is then able to participate in various cellular metabolic pathways. The presence of the methyl ester can influence the compound's transport across cell membranes and its intracellular concentration, thereby modulating the subsequent metabolic effects of the released DAP.

Effects on Cellular Metabolism and Biosynthesis Pathways

Once converted to 2,3-diaminopropanoic acid (DAP), the molecule can exert significant and diverse effects on cellular metabolism. In microorganisms such as Salmonella enterica, the accumulation of L-2,3-diaminopropionate has been shown to induce metabolic stress by interfering with several key biosynthetic pathways. Research has demonstrated that L-DAP can directly inhibit enzymes involved in the biosynthesis of proline, pantothenate (Vitamin B5), and the branched-chain amino acid isoleucine. nih.gov This inhibition can lead to growth defects and necessitate the supplementation of these essential metabolites for cellular survival.

The mechanism of toxicity of amino acid methyl esters, in general, has been linked to their accumulation within lysosomes. nih.gov The hydrolysis of the ester within these acidic organelles can lead to a high concentration of the free amino acid, causing osmotic stress and potentially disrupting lysosomal function. nih.gov While specific studies on this compound are limited, it is plausible that a similar mechanism could contribute to its cellular effects.

The following table summarizes the observed and potential metabolic effects of 2,3-diaminopropanoic acid derivatives:

| Affected Pathway | Observed/Potential Effect | Organism/System Studied |

| Proline Biosynthesis | Inhibition | Salmonella enterica |

| Pantothenate (CoA) Biosynthesis | Inhibition | Salmonella enterica |

| Isoleucine Biosynthesis | Inhibition | Salmonella enterica |

| Lysosomal Function | Disruption due to amino acid accumulation | General (observed with other amino acid methyl esters) |

Formation and Fate of Reactive Intermediates (e.g., 2-Aminoacrylate)

A critical aspect of the metabolism of 2,3-diaminopropanoic acid, and by extension its methyl ester, is its role as a precursor to the highly reactive intermediate, 2-aminoacrylate (2AA). nih.gov In organisms like Salmonella enterica, the enzyme diaminopropionate ammonia-lyase (DpaL) can degrade L-DAP. This enzymatic reaction proceeds through the formation of an unbound 2-aminoacrylate intermediate, which is subsequently converted to pyruvate and ammonia. nih.govwikipedia.org

2-aminoacrylate is a potent electrophile that can readily react with and damage various cellular components, leading to what is known as "2AA stress". nih.gov This reactive intermediate can inactivate a range of enzymes, particularly those that utilize pyridoxal phosphate (B84403) (PLP) as a cofactor. The accumulation of 2AA can therefore have widespread and detrimental effects on cellular metabolism. nih.gov

To counteract the toxic effects of 2-aminoacrylate, many organisms possess an enzyme called RidA (Reactive Intermediate Deaminase A). RidA efficiently catalyzes the hydrolysis of 2-aminoacrylate to pyruvate and ammonia, thereby detoxifying this reactive intermediate and preventing cellular damage. nih.gov The presence and activity of RidA are thus crucial for mitigating the metabolic stress induced by the degradation of 2,3-diaminopropanoic acid.

The metabolic fate of 2,3-diaminopropanoate and the subsequent formation and detoxification of 2-aminoacrylate are summarized in the table below:

| Process | Key Molecule(s) | Key Enzyme(s) | Outcome |

| Degradation of L-DAP | L-2,3-diaminopropanoate | Diaminopropionate ammonia-lyase (DpaL) | Formation of 2-aminoacrylate, pyruvate, and ammonia |

| 2-Aminoacrylate Stress | 2-aminoacrylate | - | Inactivation of PLP-dependent enzymes, cellular damage |

| Detoxification | 2-aminoacrylate | RidA (Reactive Intermediate Deaminase A) | Hydrolysis to pyruvate and ammonia |

Computational and Theoretical Studies of Methyl 2,3 Diaminopropanoate

Computational and theoretical chemistry provides powerful tools to investigate the properties, behavior, and interactions of molecules like Methyl 2,3-diaminopropanoate at an atomic level. These methods complement experimental research by offering insights into reaction mechanisms, molecular dynamics, and enzymatic interactions that can be difficult to observe directly.

Q & A

Q. What metabolomic techniques identify 2,3-diaminopropanoate derivatives in biological systems?

- Workflow : Use LC-MS/MS with hydrophilic interaction chromatography (HILIC). Spike internal standards (e.g., C-labeled analogs) for quantification. Detect fragments at m/z 216.075 (negative ion mode) .

Q. Tables for Key Data

| Synthetic Route Comparison | Conditions | Yield | Reference |

|---|---|---|---|

| TFA/DCM deprotection | RT, 3 hr | 85% | |

| Aziridine ring-opening with NaN₃ | pH 4, EtOH/H₂O | 72% |

| NMR Shifts (D₂O, 400 MHz) | Signal | δ (ppm) |

|---|---|---|

| CH-NH₂ | 4.42 (m) | |

| OCH₃ | 3.78 (s) | |

| NH₂-CH₂ | 3.5 (m) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.